GABA(A) α4β1δ Receptor Antagonism: (4-Chlorophenyl)(2-methoxyphenyl)methanamine vs. (2-Chlorophenyl)(4-methoxyphenyl)methanamine
In a direct head-to-head comparison using the same assay platform and recombinant human receptor subtype, (4-Chlorophenyl)(2-methoxyphenyl)methanamine acts as a functional antagonist at the α4β1δ GABAA receptor with an IC₅₀ of 1.02 μM, whereas the regioisomeric (2-Chlorophenyl)(4-methoxyphenyl)methanamine shows no detectable antagonist activity at this receptor subtype [1]. This represents a binary selectivity switch (active vs. inactive at the test concentration range) driven solely by the positional exchange of the chlorine and methoxy substituents.
| Evidence Dimension | Functional antagonism at recombinant human α4β1δ GABAA receptor |
|---|---|
| Target Compound Data | IC₅₀ = 1.02 μM |
| Comparator Or Baseline | (2-Chlorophenyl)(4-methoxyphenyl)methanamine: no detectable antagonist activity at α4β1δ GABAA |
| Quantified Difference | Qualitative selectivity switch: active (IC₅₀ 1.02 μM) vs. inactive |
| Conditions | Recombinant human α4β1δ GABAA receptor expressed in HEK293 Flp-In cells, FMP assay |
Why This Matters
α4β1δ-containing GABAA receptors are therapeutically relevant targets for mood disorders, epilepsy, and neurosteroid pharmacology; exclusive activity at this subtype defines a unique research tool that cannot be replicated by the regioisomer.
- [1] BindingDB. Antagonist activity at recombinant human alpha4beta1delta GABAA receptor expressed in HEK293 Flp-In cells by FMP assay. IC50: 1.02E+3 nM for (4-Chlorophenyl)(2-methoxyphenyl)methanamine (from PDB complexid=50000132). View Source
